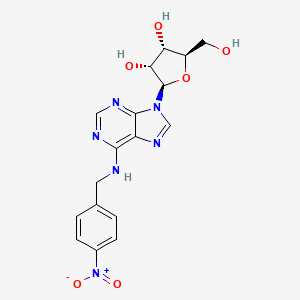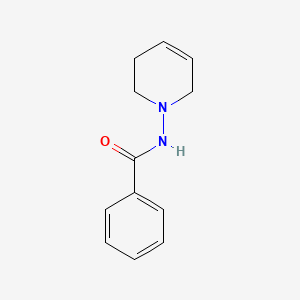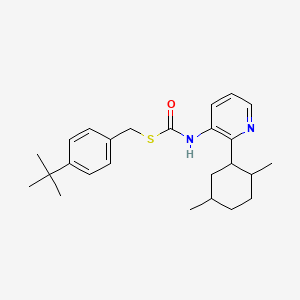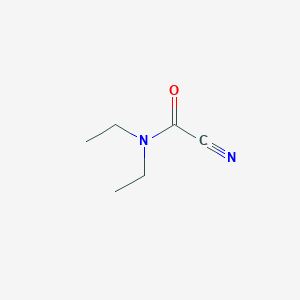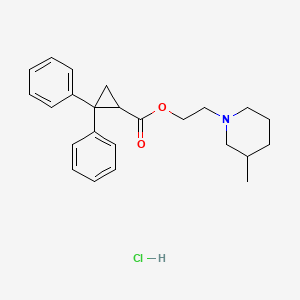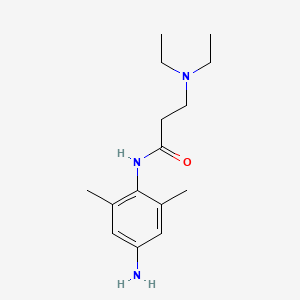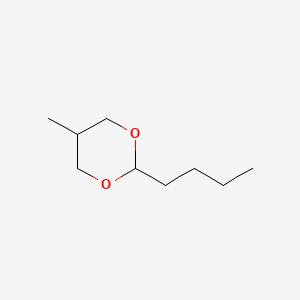![molecular formula C11H7F6NO B14668366 Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 40024-22-4](/img/structure/B14668366.png)
Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is a compound that features a benzamide core with a trifluoromethyl group. This compound is notable for its unique chemical structure, which includes both a methyl group and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- typically involves the reaction of 4-methylbenzamide with trifluoroacetimidoyl chlorides in the presence of a base and a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Methylbenzamide: Similar structure but lacks the trifluoromethyl group.
Trifluoromethylbenzamide: Contains the trifluoromethyl group but may differ in other substituents.
Uniqueness
Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is unique due to the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
40024-22-4 |
|---|---|
Formule moléculaire |
C11H7F6NO |
Poids moléculaire |
283.17 g/mol |
Nom IUPAC |
N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)-4-methylbenzamide |
InChI |
InChI=1S/C11H7F6NO/c1-6-2-4-7(5-3-6)8(19)18-9(10(12,13)14)11(15,16)17/h2-5H,1H3 |
Clé InChI |
MNLMEONKHNDWBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N=C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
